1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC15838653
Molecular Formula: C13H19N3O3
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N3O3 |
|---|---|
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | 1-(1,4,5-trimethyl-6-oxopyrimidin-2-yl)piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H19N3O3/c1-8-9(2)14-13(15(3)11(8)17)16-6-4-5-10(7-16)12(18)19/h10H,4-7H2,1-3H3,(H,18,19) |
| Standard InChI Key | CNSYPWXLPJYRMD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(N(C1=O)C)N2CCCC(C2)C(=O)O)C |
Introduction
1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is a complex organic compound that combines a piperidine ring with a pyrimidine derivative. This compound is notable for its unique structural features, including a 6-oxo group and three methyl groups at the 1, 4, and 5 positions of the pyrimidine ring, along with a carboxylic acid group attached to the piperidine ring. Its molecular formula is C₁₃H₁₉N₃O₃, with a molecular weight of approximately 265.31 g/mol.
Chemical Reactions
1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
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Oxidation: Involves the addition of oxygen or removal of hydrogen using agents like potassium permanganate.
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Reduction: Can be reduced using reducing agents such as lithium aluminum hydride.
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Substitution: Functional groups can be replaced by other groups through substitution reactions with halogens or alkylating agents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include condensation reactions and other synthetic methodologies. Industrial production may utilize advanced techniques such as chromatography for purification and crystallization to isolate the desired compound.
Biological Activities and Applications
Research indicates that compounds similar to 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid exhibit various biological activities, including antimicrobial and anticancer properties. This makes it of interest in medicinal chemistry for potential therapeutic applications.
Interaction Studies
Interaction studies focus on the compound's binding affinity to various biological targets, such as enzymes or receptors. These studies help elucidate its mechanism of action and therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | Contains a methyl group at the 1-position | |
| 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine | Substituted piperidine with different methyl placement | |
| 1-(5-Chloro-1-ethyl-6-oxo-pyridazin) | Chlorinated derivative with differing heterocyclic structure |
The specific arrangement of methyl groups and the piperidine ring system in 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid may enhance its biological activity compared to other similar compounds.
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